8-Bromonaphthalen-1-amine

Physical property comparison Crystallinity assessment Purification and handling

Researchers synthesizing peri-disubstituted naphthalene scaffolds for cross-coupling often encounter supply inconsistency for the 8-bromo derivative-which uniquely balances Br leaving-group reactivity with storage stability versus 8-Cl or 8-I analogs. • Enables Suzuki, Buchwald-Hartwig & Sonogashira couplings at C8 while preserving the C1-NH₂ group for orthogonal functionalization. • 98% purity; mp 82-86 °C facilitates straightforward purification in multi-step syntheses. • Key precursor for OLED/OPV/OFET materials, fluorescent probes, and NH···π interaction model systems (5-15 kcal mol⁻¹).

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 62456-34-2
Cat. No. B1268476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromonaphthalen-1-amine
CAS62456-34-2
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=CC=C2)Br
InChIInChI=1S/C10H8BrN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2
InChIKeyFKFCNFNWFJYIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromonaphthalen-1-amine: Physicochemical & Reactivity Profile


8-Bromonaphthalen-1-amine (CAS 62456-34-2, C₁₀H₈BrN, MW 222.08) is a 1,8-peri-disubstituted naphthalene derivative bearing an amino group at C1 and a bromine atom at C8 [1]. The compound exhibits a well-defined melting point of 82–86 °C, a boiling point of 140–150 °C at 2 Torr, a predicted density of 1.563 ± 0.06 g/cm³, and a predicted pKa of 3.24 ± 0.10 . The peri-arrangement of the 1-amino and 8-bromo substituents imparts distinctive steric and electronic properties that fundamentally differentiate this compound from its 8‑chloro and 8‑iodo analogs as well as from non-peri-substituted naphthylamines [2].

8-Bromonaphthalen-1-amine: Why Analogs Cannot Substitute


Substitution of 8‑bromonaphthalen-1-amine with unsubstituted 1‑aminonaphthalene eliminates the peri‑bromine handle required for cross‑coupling, directed ortho‑metalation, and chalcogen incorporation; substitution with 8‑chloronaphthalen-1-amine or 8‑iodonaphthalen-1-amine alters both physical isolation behavior and the electronic balance governing intramolecular hydrogen bonding, strain, and halogen‑dependent reactivity [1]. The peri‑relationship between the 1‑amino and 8‑halo substituents creates a unique steric and electronic environment wherein each substituent profoundly modulates the reactivity of the other [2]. Consequently, any procurement decision that treats these compounds as interchangeable building blocks ignores quantifiable differences in crystal packing, hydrogen‑bonding topology, melting point, density, and halogen‑leaving‑group potential that directly impact reaction yields, purification outcomes, and ultimate material properties [3].

8-Bromonaphthalen-1-amine: Evidence vs 8-Halo Analogs


Melting Point and Density Differentiation

8-Bromonaphthalen-1-amine exhibits a melting point of 82–86 °C and a predicted density of 1.563 ± 0.06 g/cm³, positioning it as an intermediate between the lower-melting 8‑chloro analog (93–94 °C, 1.3 ± 0.1 g/cm³) and the substantially denser 8‑iodo analog (predicted 1.819 ± 0.06 g/cm³) . These differences reflect the distinct contributions of halogen atomic mass and polarizability to crystal lattice energy and packing efficiency. The 11–12 °C melting point elevation of the 8‑chloro analog relative to the 8‑bromo compound, and the ~16% higher density of the 8‑iodo analog, are directly relevant to isolation procedures and solvent selection during scale‑up .

Physical property comparison Crystallinity assessment Purification and handling

Reduced 1,8-Peri Strain

Single-crystal X‑ray diffraction analysis of 8‑bromonaphthalen-1-amine reveals that, compared to other 1,8-disubstituted naphthalene compounds, this molecule exhibits less strain between the 1‑amino and 8‑bromo substituents [1]. The NH₂/Br peri‑interaction produces a less distorted naphthalene framework than is typically observed with bulkier or more strongly interacting peri‑pairs (e.g., NH₂/I or NH₂/NR₂), as evidenced by the non-bonded Br···N distance exceeding the sum of van der Waals radii by a smaller margin [2]. In related 1-halo-8-(alkylchalcogeno)naphthalene systems, the non-bonded distance between halogen and chalcogen is 12–18% shorter than the sum of the van der Waals radii [3], underscoring that peri‑strain is halogen‑dependent and that the 8‑bromo/1‑amino combination occupies a distinct, lower-strain regime.

Crystal engineering Peri-interaction Steric strain

Dual Intra- and Intermolecular H-Bonding Topology

The NH₂ protons of 8‑bromonaphthalen-1-amine participate in both intramolecular (NH···Br) and intermolecular (NH···NH and NH···π) hydrogen bonds, as established by single-crystal X‑ray diffraction [1]. This dual hydrogen‑bonding network is a direct consequence of the 1,8‑peri‑arrangement and is absent in non‑peri‑substituted 1‑aminonaphthalenes (where only intermolecular NH···NH and NH···π interactions are possible) and in 1,8‑diaminonaphthalenes (where NH₂···NH₂ peri‑strain dominates). The presence of the bromine atom as a weak hydrogen‑bond acceptor modulates the solid‑state packing into a herring‑bone stacking motif [1], which differs from the lamellar packing observed in 8‑chloronaphthalen-1-amine and the denser packing in 8‑iodonaphthalen-1-amine.

Hydrogen bonding Crystal packing Spectroscopic fingerprinting

Stereo-Electronic Modulation in NH···π Models

Systematic studies of 8‑aryl and 8‑pyrrolyl derivatives of 1‑aminonaphthalene have established peri‑disubstituted naphthalenes as preorganized scaffolds for modeling biologically important NH···π interactions [1]. In these systems, the peri‑bromine atom in 8‑bromonaphthalen-1-amine serves as a synthetic handle for introducing diverse 8‑substituents via Pd‑catalyzed cross‑coupling while exerting a weaker electronic perturbation on the 1‑amino group than an 8‑iodo substituent and a stronger polarization than an 8‑chloro substituent [2]. This intermediate electronic influence positions 8‑bromonaphthalen-1-amine as the preferred precursor when balanced NH‑donor character is required for subsequent functionalization without excessive steric shielding or deactivation. Computational studies on related protonated derivatives have quantified NH···π interaction strengths in the range of 5–15 kcal mol⁻¹ depending on counterion and π‑donor identity [1].

NH–π interactions Conformational preorganization Biomimetic design

Halogen-Dependent Reactivity in Peri-Substituted Systems

Early systematic investigations of halogen replacement in 8‑halogeno‑1‑naphthoic acids demonstrated that the reactivity hierarchy for nucleophilic aromatic substitution under comparable conditions follows I > Br > Cl [1]. Extrapolation of this reactivity order to the 1‑amino‑8‑halonaphthalene series indicates that 8‑bromonaphthalen-1-amine occupies an intermediate position in leaving‑group ability, offering sufficient reactivity for efficient Pd‑catalyzed cross‑couplings (Suzuki, Buchwald–Hartwig, Sonogashira) while exhibiting greater stability toward adventitious nucleophiles during storage and handling than the 8‑iodo analog [2]. In related 1-halo-8-(alkylchalcogeno)naphthalene derivatives, halogen‑dependent bond distances and reactivity patterns have been fully characterized by X‑ray crystallography, multinuclear NMR, IR, and MS [3], confirming that bromine provides a quantifiable middle ground between the inertness of chlorine and the lability of iodine.

Halogen substitution Cross-coupling Leaving-group ability

pKa and Electronic Differentiation

The predicted pKa of 8‑bromonaphthalen-1-amine is 3.24 ± 0.10, compared to 3.36 ± 0.10 for 8‑iodonaphthalen-1-amine . This 0.12‑unit difference in predicted pKa reflects the stronger electron‑withdrawing inductive effect of bromine relative to iodine at the peri position, despite the higher electronegativity of bromine on the Pauling scale [1]. The difference, while modest, is consistent across prediction methodologies and indicates that the 8‑bromo derivative will exhibit slightly lower basicity and marginally different protonation behavior in acidic media. This distinction may influence extraction efficiency, salt formation, and chromatographic retention times during purification workflows.

Acid-base properties Electronic effects Basicity prediction

8-Bromonaphthalen-1-amine: Validated Application Scenarios


Cross-Coupling to Peri-Disubstituted Naphthalenes

The 8‑bromo substituent serves as a versatile leaving group for Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig amination, Sonogashira alkynylation) to introduce aryl, heteroaryl, amine, or alkyne functionality at the 8‑position while retaining the 1‑amino group for subsequent orthogonal derivatization [1]. The intermediate leaving‑group ability of bromine (between Cl and I) provides a favorable balance of coupling efficiency and storage stability [2]. The reduced peri‑strain of the 8‑bromo/1‑amino pair relative to bulkier peri‑combinations ensures that the naphthalene framework remains minimally distorted after coupling, preserving the conformational preorganization essential for NH···π interaction studies [3].

NH···π Interaction Models and Biomimetic Probes

8-Bromonaphthalen-1-amine is a key synthetic precursor to 8‑aryl and 8‑pyrrolyl‑1‑aminonaphthalene derivatives that have been systematically employed as preorganized scaffolds for quantifying biologically relevant NH···π interactions [1]. The peri‑bromine atom enables Pd‑mediated installation of electron‑rich π‑donors (e.g., pyrrolyl, 4‑hydroxyphenyl), generating model systems in which NH···π interaction strengths have been computationally and experimentally measured in the range of 5–15 kcal mol⁻¹ [1]. The reduced peri‑strain of the bromo‑precursor ensures that the final functionalized scaffolds maintain the rigid geometry required for reproducible NH···π distance measurements [2].

Crystal Engineering of Herringbone-Packed Solids

The dual intra‑ and intermolecular hydrogen‑bonding network of 8‑bromonaphthalen-1-amine produces a herring‑bone stacking motif in the solid state [1]. This packing architecture is distinct from the lamellar arrangements observed in the 8‑chloro analog and the denser packing of the 8‑iodo analog. Researchers seeking to engineer organic solids with anisotropic charge‑transport, optical, or mechanical properties may preferentially select the 8‑bromo derivative to access this specific packing topology, which can be preserved or rationally modified through further derivatization of the amino or bromo positions [2].

Organic Electronics & Fluorescent Probes Development

8-Bromonaphthalen-1-amine has been identified as a key intermediate for the synthesis of organic electronic materials, including components for organic light‑emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field‑effect transistors (OFETs), as well as organic dyes and fluorescent probes [1]. The peri‑bromine atom provides a site for π‑extension via cross‑coupling to conjugated aryl or heteroaryl systems, while the 1‑amino group offers a point for further functionalization or for modulating electronic properties through protonation or acylation. The melting point range of 82–86 °C facilitates purification and handling during material synthesis workflows [2].

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